2-Chloro-6-ethylaminobenzothiazole
Description
2-Chloro-6-ethylaminobenzothiazole is a benzothiazole derivative characterized by a chlorine substituent at position 2 and an ethylamino group (-NHCH₂CH₃) at position 6 of the benzothiazole scaffold. This analog has a molecular formula of C₇H₅ClN₂S, a molecular weight of 184.65 g/mol, and a melting point of 199–201°C .
Properties
Molecular Formula |
C9H9ClN2S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
2-chloro-N-ethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9ClN2S/c1-2-11-6-3-4-7-8(5-6)13-9(10)12-7/h3-5,11H,2H2,1H3 |
InChI Key |
MZQFEWXGQSITKS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)N=C(S2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The ethylamino group in the target compound likely increases membrane permeability compared to 2-amino-6-chlorobenzothiazole or carboxylic acid derivatives .
Antibacterial Activity
Compounds such as 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids (e.g., 5a-h in ) exhibit moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8–32 µg/mL) but weaker effects on Gram-negative strains. The ethylamino group in this compound may improve penetration into bacterial membranes, though this requires empirical validation .
Antifungal and Other Activities
Notably, none of the azetidinone-linked benzothiazoles in showed antifungal activity, suggesting that specific substituents (e.g., carboxylic acid groups) may limit spectrum breadth. In contrast, 6-fluoro benzothiazole-pyrazole hybrids demonstrate anticonvulsant and antioxidant properties, highlighting the role of halogen and heterocyclic modifications .
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